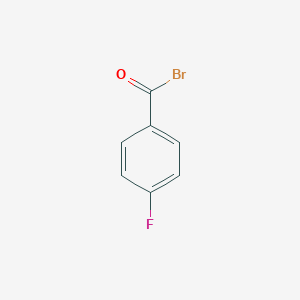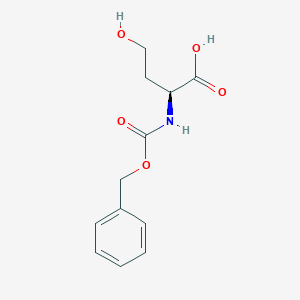
Tert-butyl but-3-EN-1-ylcarbamate
Übersicht
Beschreibung
“Tert-butyl but-3-EN-1-ylcarbamate” is a chemical compound with the molecular formula C13H23NO2 . It is also known by its IUPAC name as “tert-butyl di (3-butenyl)carbamate” and has a molecular weight of 225.33 .
Molecular Structure Analysis
The molecular structure of “Tert-butyl but-3-EN-1-ylcarbamate” can be represented by the InChI code: 1S/C13H23NO2/c1-6-8-10-14(11-9-7-2)12(15)16-13(3,4)5/h6-7H,1-2,8-11H2,3-5H3 . This indicates that the molecule consists of 13 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms.
Physical And Chemical Properties Analysis
“Tert-butyl but-3-EN-1-ylcarbamate” is described as a pale-yellow to yellow-brown sticky oil to semi-solid substance . It is stored at room temperature .
Wissenschaftliche Forschungsanwendungen
Synthesis of Biologically Active Natural Products
“Tert-butyl but-3-EN-1-ylcarbamate” has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole . This compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .
Scaffold in the Synthesis of Biologically Active Natural Products
3-Formylindole derivatives containing an alkyne, enyne, or diene moiety at the 4-position are significant as a scaffold in the synthesis of biologically active natural products . These products are isolated from various sources including plants, bacteria, and fungi .
Synthesis of Indoles with Enyne or Diene Substituents
The compound can be used in the synthesis of indoles with enyne or diene substituents . This process overcomes the shortcomings of previous syntheses that utilized expensive reagents or had poor selectivity .
Synthesis of Natural Prenyl Indole Derivatives
The intermediate products involved in the synthetic scheme of “Tert-butyl but-3-EN-1-ylcarbamate” are useful for the synthesis of natural prenyl indole derivatives, such as Indiacens A and B .
Possession of Various Biological Activities
Indole derivatives, which can be synthesized from “Tert-butyl but-3-EN-1-ylcarbamate”, were found to possess various biological activities . These activities include anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .
Synthesis of ®-Tert-Butyl (1-Hydroxybut-3-yn-2-yl) Carbamate
“®-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate”, an intermediate of the natural product jaspine B, can be synthesized from "Tert-butyl but-3-EN-1-ylcarbamate" . Jaspine B is a natural product isolated from various sponges and is endowed with cytotoxic activity against several human carcinoma cell lines .
Safety And Hazards
“Tert-butyl but-3-EN-1-ylcarbamate” is labeled with an exclamation mark pictogram, indicating that it may cause less serious health effects or damage to the environment . The hazard statement H302 suggests that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .
Eigenschaften
IUPAC Name |
tert-butyl N-but-3-enylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-5-6-7-10-8(11)12-9(2,3)4/h5H,1,6-7H2,2-4H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSXTMBDIBZHBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00460443 | |
| Record name | TERT-BUTYL BUT-3-EN-1-YLCARBAMATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00460443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl but-3-EN-1-ylcarbamate | |
CAS RN |
156731-40-7 | |
| Record name | TERT-BUTYL BUT-3-EN-1-YLCARBAMATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00460443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | But-3-en-1-amine, N-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


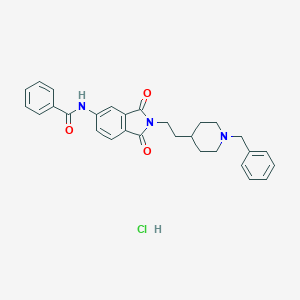
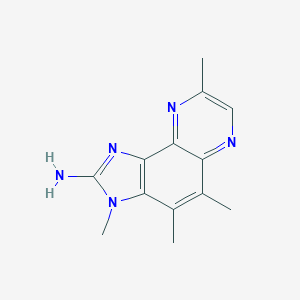
![2-Tributylstannylbenzo[b]thiophene](/img/structure/B120006.png)
![(2R,3R,4S,5R)-2-[2-(15N)Azanyl-6-(methoxyamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B120007.png)
![(E)-But-2-enedioic acid;1-[4-[3-(butylamino)-2-hydroxypropoxy]-3-(propoxymethyl)phenyl]ethanone](/img/structure/B120012.png)


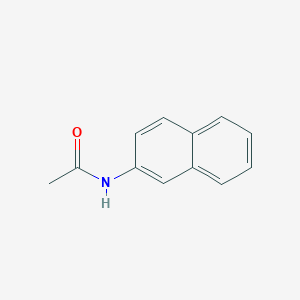

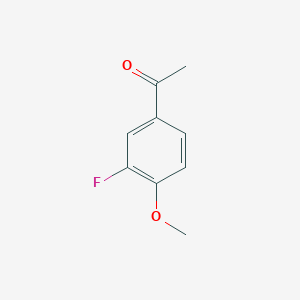
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone](/img/structure/B120043.png)
